molecular formula C11H6BrClO2S B3060478 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde CAS No. 425681-51-2

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde

Cat. No.: B3060478
CAS No.: 425681-51-2
M. Wt: 317.59 g/mol
InChI Key: YIZIACLVSUPZNV-UHFFFAOYSA-N
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Description

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 4th position, a chlorophenylthio group at the 5th position, and an aldehyde group at the 2nd position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde typically involves the bromination of 5-[(4-chlorophenyl)thio]-2-furaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Bromo-5-[(4-chlorophenyl)thio]-2-furancarboxylic acid.

    Reduction: 4-Bromo-5-[(4-chlorophenyl)thio]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the furan ring and thio group.

    5-Bromo-2-furaldehyde: Contains the furan ring and bromine substituent but lacks the chlorophenylthio group.

    4-Chloro-5-[(4-bromophenyl)thio]-2-furaldehyde: Similar structure but with reversed positions of bromine and chlorine atoms.

Uniqueness

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is unique due to the specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO2S/c12-10-5-8(6-14)15-11(10)16-9-3-1-7(13)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZIACLVSUPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358222
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425681-51-2
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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